Cas no 1040669-12-2 (N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide)
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide
- N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-2-(4-fluorophenyl)acetamide
- AKOS024500239
- N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(4-fluorophenyl)acetamide
- F5147-0426
- 1040669-12-2
-
- Inchi: 1S/C21H19ClFN3O2/c22-17-6-4-16(5-7-17)19-10-11-21(28)26(25-19)13-1-12-24-20(27)14-15-2-8-18(23)9-3-15/h2-11H,1,12-14H2,(H,24,27)
- InChI Key: RIDKFKWNXAMBDJ-UHFFFAOYSA-N
- SMILES: C(NCCCN1N=C(C2=CC=C(Cl)C=C2)C=CC1=O)(=O)CC1=CC=C(F)C=C1
Computed Properties
- Exact Mass: 399.1149827g/mol
- Monoisotopic Mass: 399.1149827g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 609
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 61.8Ų
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5147-0426-2μmol |
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide |
1040669-12-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5147-0426-5μmol |
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide |
1040669-12-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5147-0426-10μmol |
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide |
1040669-12-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5147-0426-20μmol |
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide |
1040669-12-2 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5147-0426-1mg |
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide |
1040669-12-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5147-0426-2mg |
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide |
1040669-12-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5147-0426-3mg |
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide |
1040669-12-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5147-0426-4mg |
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide |
1040669-12-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5147-0426-5mg |
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide |
1040669-12-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5147-0426-10mg |
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide |
1040669-12-2 | 10mg |
$79.0 | 2023-09-10 |
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide Related Literature
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide
Comprehensive Overview of N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide (CAS No. 1040669-12-2)
The compound N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide, identified by its CAS No. 1040669-12-2, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its unique pyridazinone core and arylacetamide side chain, has garnered attention for its potential therapeutic applications. Researchers and pharmaceutical developers are increasingly focusing on its structural attributes, which combine a chlorophenyl and fluorophenyl moiety, offering a balanced profile of lipophilicity and electronic effects.
In recent years, the demand for novel small-molecule inhibitors and bioactive compounds has surged, driven by the need for targeted therapies in areas such as inflammation, metabolic disorders, and oncology. The pyridazinone scaffold, a key feature of this compound, is known for its versatility in drug design, often contributing to enhanced binding affinity and selectivity. The presence of both 4-chlorophenyl and 4-fluorophenyl groups further optimizes its interaction with biological targets, making it a subject of intense study in preclinical research.
One of the most frequently searched topics in the context of CAS No. 1040669-12-2 revolves around its synthetic route and structure-activity relationship (SAR). Synthetic chemists are particularly interested in the efficient preparation of this compound, often exploring methods such as amide coupling and cyclization reactions to achieve high yields and purity. Additionally, the SAR studies of this molecule have revealed critical insights into how modifications to the propyl linker or the arylacetamide group can influence its pharmacological properties.
Another area of growing interest is the potential biological activity of N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide. Preliminary studies suggest that this compound may exhibit enzyme inhibitory effects, particularly against targets involved in inflammatory pathways. This aligns with the broader trend in drug discovery, where multi-target approaches are gaining traction to address complex diseases. The compound's ability to modulate specific protein-protein interactions is also under investigation, highlighting its potential as a lead compound for further optimization.
From a pharmacokinetic perspective, the logP and solubility of CAS No. 1040669-12-2 are critical parameters being evaluated. These properties are essential for determining the compound's bioavailability and tissue distribution, which are key factors in its translational potential. Researchers are also exploring prodrug strategies to enhance its oral absorption, a common challenge for molecules with similar structural features.
In the realm of intellectual property, N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide has been the subject of several patents, reflecting its commercial viability. Companies and academic institutions are actively investigating its applications, often in combination with nanotechnology or drug delivery systems to improve its efficacy. This aligns with the increasing focus on precision medicine and personalized therapeutics, where tailored solutions are sought for specific patient populations.
Environmental and sustainability considerations are also emerging as key discussion points. The synthesis of CAS No. 1040669-12-2 is being optimized to reduce waste generation and energy consumption, in line with the principles of green chemistry. This reflects a broader shift in the pharmaceutical industry toward eco-friendly practices, which are increasingly demanded by regulators and consumers alike.
In summary, N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide (CAS No. 1040669-12-2) stands as a promising candidate in the evolving landscape of drug discovery. Its unique structural features, combined with its potential therapeutic applications, make it a focal point for ongoing research. As the scientific community continues to unravel its mechanisms and optimize its properties, this compound is poised to contribute significantly to the development of next-generation therapeutics.
1040669-12-2 (N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)